3-(3-(Phenylthio)propanamido)cyclohexyl phenylcarbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Phenylthio)propanamido)cyclohexyl phenylcarbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclohexylamine with phenyl isocyanate to form cyclohexyl phenylcarbamate. This intermediate is then reacted with 3-(phenylthio)propanoic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Phenylthio)propanamido)cyclohexyl phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamate or amide functionalities.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols or amines can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the carbamate group can produce amines .
Scientific Research Applications
3-(3-(Phenylthio)propanamido)cyclohexyl phenylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Potential therapeutic applications include its use as a precursor in drug development.
Industry: Its properties make it valuable in catalysis and material science
Mechanism of Action
The mechanism of action of 3-(3-(Phenylthio)propanamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets. The phenylthio group can form interactions with proteins or enzymes, potentially inhibiting their activity. The carbamate and amide functionalities may also play a role in binding to biological targets, affecting various pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(Phenylthio)propanamide
- Cyclohexyl phenylcarbamate
- Phenyl isocyanate derivatives
Uniqueness
3-(3-(Phenylthio)propanamido)cyclohexyl phenylcarbamate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both phenylthio and carbamate groups allows for diverse interactions and applications, setting it apart from similar compounds.
Properties
IUPAC Name |
[3-(3-phenylsulfanylpropanoylamino)cyclohexyl] N-phenylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c25-21(14-15-28-20-12-5-2-6-13-20)23-18-10-7-11-19(16-18)27-22(26)24-17-8-3-1-4-9-17/h1-6,8-9,12-13,18-19H,7,10-11,14-16H2,(H,23,25)(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCDGWBJAHJWJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)CCSC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401147796 | |
Record name | Propanamide, N-[3-[[(phenylamino)carbonyl]oxy]cyclohexyl]-3-(phenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401147796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351630-51-7 | |
Record name | Propanamide, N-[3-[[(phenylamino)carbonyl]oxy]cyclohexyl]-3-(phenylthio)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1351630-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanamide, N-[3-[[(phenylamino)carbonyl]oxy]cyclohexyl]-3-(phenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401147796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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